molecular formula C20H20N4O B11407934 5-Amino-1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11407934
M. Wt: 332.4 g/mol
InChI Key: VCNUTUCJAXQXCS-UHFFFAOYSA-N
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Description

“5-Amino-1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. The starting materials may include 3,5-dimethylphenylamine, 1-methyl-1H-benzodiazole, and appropriate reagents to form the pyrrolone ring.

  • Step 1: Formation of Intermediate

    • React 3,5-dimethylphenylamine with a suitable acylating agent to form an intermediate.
    • Conditions: Use of a solvent like dichloromethane, and a catalyst such as triethylamine.
  • Step 2: Cyclization

    • The intermediate undergoes cyclization with 1-methyl-1H-benzodiazole to form the pyrrolone ring.
    • Conditions: Elevated temperature and a cyclization catalyst.
  • Step 3: Amination

    • The final step involves the introduction of the amino group at the 5-position of the pyrrolone ring.
    • Conditions: Use of an amination reagent like ammonia or an amine derivative.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodiazole moiety.

    Reduction: Reduction reactions may target the pyrrolone ring or the benzodiazole group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with hydrogenated rings or groups.

    Substitution Products: Substituted derivatives with new functional groups attached.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or polymers.

Biology

    Biological Activity: Investigation of its potential as an enzyme inhibitor or receptor modulator.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “5-Amino-1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(3,5-dimethylphenyl)-4-(1H-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Lacks the methyl group on the benzodiazole.

    5-Amino-1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: Different position of the carbonyl group.

Uniqueness

The presence of the methyl group on the benzodiazole and the specific substitution pattern on the pyrrolone ring may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H20N4O/c1-12-8-13(2)10-14(9-12)24-11-17(25)18(19(24)21)20-22-15-6-4-5-7-16(15)23(20)3/h4-10,21,25H,11H2,1-3H3

InChI Key

VCNUTUCJAXQXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O)C

Origin of Product

United States

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